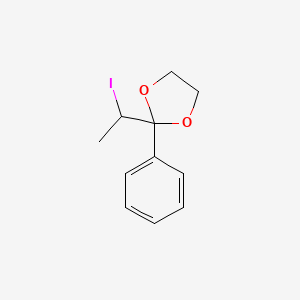
2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of an iodoethyl group and a phenyl group attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane typically involves the reaction of 2-phenyl-1,3-dioxolane with iodine and an appropriate alkylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The process involves the formation of an iodoethyl intermediate, which then reacts with the dioxolane ring to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The phenyl group and the dioxolane ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolanes, while elimination reactions can produce alkenes with different degrees of substitution .
Applications De Recherche Scientifique
2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane involves its ability to participate in various chemical reactions due to the presence of the reactive iodoethyl group. This group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of molecular structures. The phenyl group and the dioxolane ring also contribute to the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Bromoethyl)-2-phenyl-1,3-dioxolane
- 2-(1-Chloroethyl)-2-phenyl-1,3-dioxolane
- 2-(1-Fluoroethyl)-2-phenyl-1,3-dioxolane
Uniqueness
2-(1-Iodoethyl)-2-phenyl-1,3-dioxolane is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes the compound more reactive in substitution reactions and provides distinct chemical properties compared to its bromo, chloro, and fluoro counterparts .
Propriétés
Numéro CAS |
92801-64-4 |
|---|---|
Formule moléculaire |
C11H13IO2 |
Poids moléculaire |
304.12 g/mol |
Nom IUPAC |
2-(1-iodoethyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H13IO2/c1-9(12)11(13-7-8-14-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clé InChI |
AESODYINLVFYDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(OCCO1)C2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


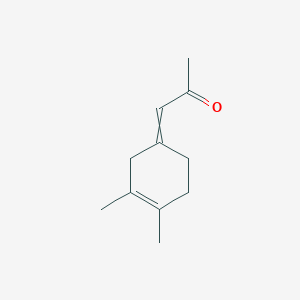
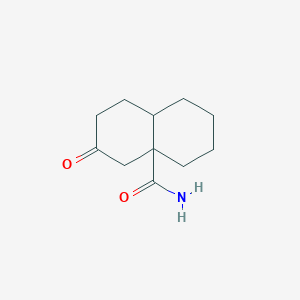
![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)


![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)
![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)
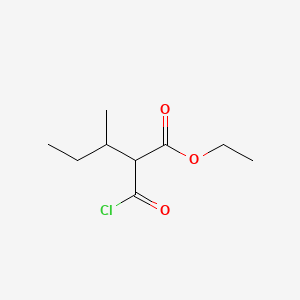
![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)
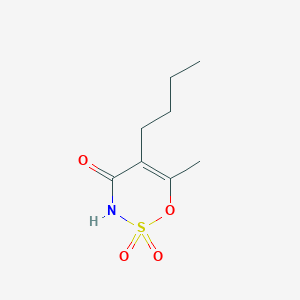
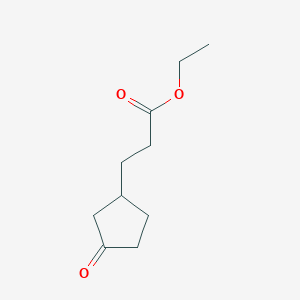
![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)
